N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE
Description
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dichlorophenyl group
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-12(6-17-20(8)2)18-14-19-13(7-21-14)10-4-3-9(15)5-11(10)16/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFECJKLGPZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various chlorinated solvents. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace halogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogenating agents like chlorine or bromine for substitution reactions.
Scientific Research Applications
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole ring may have comparable biological activities.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may have related chemical reactivity
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